molecular formula C11H19N B2578173 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine CAS No. 1340290-03-0

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Cat. No.: B2578173
CAS No.: 1340290-03-0
M. Wt: 165.28
InChI Key: YNWGGNNCYZVPCH-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a but-3-yn-1-yl group and two methyl groups at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials such as 3,3-dimethylpiperidine.

    Alkylation: The but-3-yn-1-yl group is introduced via an alkylation reaction. This involves the reaction of 3,3-dimethylpiperidine with a suitable alkylating agent, such as but-3-yn-1-yl bromide, under basic conditions.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Various substituted piperidines

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The but-3-yn-1-yl group can participate in covalent bonding with target proteins, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperidine: Lacks the but-3-yn-1-yl group, resulting in different reactivity and applications.

    1-(But-3-yn-1-yl)piperidine: Similar structure but without the dimethyl substitution, leading to different chemical properties.

    But-3-yn-1-ylbenzene: Contains a benzene ring instead of a piperidine ring, resulting in different reactivity and applications.

Uniqueness

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is unique due to the presence of both the but-3-yn-1-yl group and the 3,3-dimethyl substitution on the piperidine ring. This combination imparts specific chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-but-3-ynyl-3,3-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-4-5-8-12-9-6-7-11(2,3)10-12/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGGNNCYZVPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340290-03-0
Record name 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine
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